(2-Benzylsulfanyl-3-butylimidazol-4-yl)methanol
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Overview
Description
(2-Benzylsulfanyl-3-butylimidazol-4-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are a significant heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, and materials science . The presence of both benzylsulfanyl and butyl groups in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of (2-Benzylsulfanyl-3-butylimidazol-4-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Benzylsulfanyl-3-butylimidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
(2-Benzylsulfanyl-3-butylimidazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (2-Benzylsulfanyl-3-butylimidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylsulfanyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzylsulfanyl-3-methylimidazol-4-yl)methanol
- (2-Benzylsulfanyl-3-ethylimidazol-4-yl)methanol
- (2-Benzylsulfanyl-3-propylimidazol-4-yl)methanol
Uniqueness
(2-Benzylsulfanyl-3-butylimidazol-4-yl)methanol is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and overall biological activity compared to its methyl, ethyl, and propyl analogs. The specific combination of benzylsulfanyl and butyl substituents may also impart distinct properties that make it suitable for particular applications in research and industry .
Properties
IUPAC Name |
(2-benzylsulfanyl-3-butylimidazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-2-3-9-17-14(11-18)10-16-15(17)19-12-13-7-5-4-6-8-13/h4-8,10,18H,2-3,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTMQVGDJXMWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1SCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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